4,4'-Methylene-13C-dianiline
Description
Significance of Isotopic Labeling in Aromatic Amine Research
Isotopic labeling is a crucial technique in scientific research, allowing for the tracking and analysis of molecules in complex systems. creative-proteomics.com By introducing a "heavy" isotope, such as carbon-13, into a molecule, researchers can distinguish the labeled compound from its naturally occurring, unlabeled counterparts using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. portlandpress.comacs.org This is particularly valuable in the study of aromatic amines, a class of compounds that includes numerous industrial chemicals and environmental pollutants. nih.gov
The use of isotopically labeled aromatic amines enables researchers to:
Trace the metabolic pathways of these compounds within biological systems.
Quantify exposure levels in humans and the environment with high sensitivity and specificity. acs.org
Elucidate the mechanisms of chemical reactions and degradation processes. acs.org
Develop and validate analytical methods for detecting these compounds in various matrices.
Overview of 4,4'-Methylenedianiline (B154101) (MDA) as a Key Chemical Intermediate and Research Analogue
4,4'-Methylenedianiline (MDA) is a high-production-volume chemical primarily used as an intermediate in the synthesis of other compounds. epa.govoecd.org Its major application is in the production of 4,4'-methylenediphenyl diisocyanate (MDI), a key component in the manufacture of polyurethane foams. oecd.orgeuropa.eu These foams are utilized in a wide array of products, including insulation and cushioning materials. nih.gov MDA also finds use as a curing agent for epoxy resins, an antioxidant in rubber, and in the production of certain dyes and elastomeric fibers. epa.govcdc.gov
From a research perspective, MDA is a significant analogue for studying the behavior of aromatic amines. Its structural similarity to other known or suspected carcinogens makes it a compound of interest in toxicological and environmental studies. europa.euepa.gov Research on MDA helps in understanding the potential health effects and environmental fate of this class of chemicals.
Rationale for 13C-Isotopic Enrichment in Mechanistic and Environmental Fate Investigations
The specific placement of the 13C isotope at the methylene (B1212753) bridge in 4,4'-Methylene-13C-dianiline is a deliberate choice that provides distinct advantages for mechanistic and environmental fate studies.
Mechanistic Studies: In chemical and biochemical reactions, bonds involving heavier isotopes like 13C are generally stronger and react more slowly than those with the lighter 12C isotope. This phenomenon, known as the kinetic isotope effect (KIE), can provide valuable insights into reaction mechanisms. acs.org By monitoring the changes in the isotopic ratio of reactants and products over time, researchers can determine which bonds are broken or formed in the rate-limiting step of a reaction. For instance, a study on the cross-linking of polyimides utilized 13C-labeled MDA to directly observe the chemical changes occurring in the polymer backbone during curing. nasa.gov
Environmental Fate Investigations: Understanding how a chemical behaves in the environment—its transport, transformation, and ultimate fate—is crucial for assessing its potential impact. The use of 13C-labeled compounds like this compound allows for precise tracking of the compound in complex environmental matrices such as soil and water. This is essential for:
Degradation Pathway Analysis: Researchers can distinguish between biotic (biodegradation) and abiotic (e.g., photolysis) degradation pathways by analyzing the isotopic signatures of the parent compound and its transformation products. uni-tuebingen.dersc.org
Adsorption and Binding Studies: The interaction of MDA with soil and sediment particles can be quantified more accurately using the labeled analogue, helping to predict its mobility and bioavailability in the environment. researchgate.net
Metabolic Studies in Organisms: When organisms are exposed to 13C-labeled MDA, the labeled carbon can be traced through various metabolic products, providing a clear picture of how the compound is processed and whether it or its metabolites accumulate in tissues. nih.gov
The table below summarizes key properties of this compound.
| Property | Value |
| CAS Number | 190778-00-8 sigmaaldrich.com |
| Molecular Formula | ¹³CH₂(C₆H₄NH₂)₂ sigmaaldrich.com |
| Molecular Weight | 199.26 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 88-92 °C sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenyl)(113C)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRVSVVVWCFQMG-QBZHADDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583915 | |
| Record name | 4,4'-(~13~C)Methylenedianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190778-00-8 | |
| Record name | 4,4'-(~13~C)Methylenedianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 190778-00-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Labeling Methodologies
Regiospecific Carbon-13 Enrichment Approaches for 4,4'-Methylenedianiline (B154101)
Regiospecific labeling involves the placement of an isotope at a precise, predetermined location within a molecule. For 4,4'-Methylenedianiline, this allows researchers to track specific carbon atoms through chemical reactions or biological pathways.
The foundational industrial synthesis of 4,4'-Methylenedianiline involves the acid-catalyzed condensation of aniline (B41778) with formaldehyde. wikipedia.orgcdc.gov This established reaction serves as the primary framework for introducing a ¹³C label. The synthetic design for 4,4'-Methylene-¹³C-dianiline targets the incorporation of the isotope by utilizing a ¹³C-enriched precursor.
Two principal routes can be designed for this purpose:
Labeling the Methylene (B1212753) Bridge: This is the most direct approach to creating a specifically labeled version of the molecule. The synthesis utilizes [¹³C]-formaldehyde as the carbon source for the central methylene (-CH₂-) group that links the two aniline rings. The reaction proceeds by condensing two equivalents of aniline with one equivalent of [¹³C]-formaldehyde in the presence of an acid catalyst, such as hydrochloric acid. wikipedia.orgnih.gov This method ensures that the ¹³C label is located exclusively at the methylene bridge, providing a distinct probe for studying the fate of this specific carbon atom.
Labeling the Aromatic Rings: An alternative strategy involves labeling one or both of the phenyl rings. This is achieved by using aniline that has been enriched with ¹³C, such as uniformly labeled [¹³C₆]-aniline. When this precursor reacts with standard (¹²C) formaldehyde, the resulting MDA molecule contains ¹³C atoms distributed throughout its aromatic structures. This approach is valuable for tracking the entire aniline-derived portion of the molecule.
The successful synthesis of 4,4'-Methylene-¹³C-dianiline hinges on the seamless integration of isotopically labeled starting materials into the established reaction sequence. Commercially available, high-purity ¹³C-labeled precursors are essential for this process.
For labeling the methylene bridge, [¹³C]-formaldehyde is introduced at the initial condensation step with aniline. wikipedia.orgprepchem.com The reaction mechanism involves the formation of N-hydroxymethyl aniline, which then dehydrates in the acidic medium to form an electrophilic intermediate. nih.gov This intermediate subsequently reacts with a second aniline molecule to form the final product. nih.gov By using [¹³C]-formaldehyde, the resulting methylene bridge in the MDA molecule is specifically ¹³C-labeled.
This multi-step, one-pot synthesis is carefully controlled to favor the formation of the 4,4' isomer over other isomers and polymeric byproducts. cdc.gov
Achieving a high chemical yield and exceptional isotopic purity are paramount in the synthesis of labeled compounds. Synthetic yields are optimized by systematically adjusting reaction parameters such as temperature, reactant concentrations, catalyst choice, and reaction time. The purification of the final product, often through crystallization or chromatography, is crucial for removing unreacted starting materials and isomeric impurities. cdc.gov
Isotopic purity, or enrichment, refers to the percentage of molecules in the sample that contain the ¹³C label at the desired position. This is a critical parameter that is verified using sophisticated analytical techniques. Mass Spectrometry (MS) is used to confirm the successful incorporation of the ¹³C atom by detecting the expected increase in molecular weight. nih.gov High-resolution mass spectrometry can provide precise mass data that confirms the elemental composition and isotopic enrichment. almacgroup.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the regiospecificity of the label. frontiersin.org It provides direct evidence of the label's position within the molecular structure and can be used for quantitative assessment of the isotopic enrichment. acs.org
Table 1: Analytical Techniques for Isotopic Purity Assessment
| Technique | Purpose | Key Findings |
|---|---|---|
| Mass Spectrometry (MS) | Confirms isotopic incorporation and quantifies enrichment. nih.govalmacgroup.com | Detects the mass shift corresponding to the ¹³C isotope; allows calculation of the percentage of labeled molecules. |
| ¹³C NMR Spectroscopy | Verifies the specific location of the ¹³C label within the molecule. frontiersin.org | Shows a significantly enhanced signal at the chemical shift corresponding to the labeled carbon, confirming its position. |
Development of Isotope-Labeled Synthetic Intermediates and Building Blocks for Advanced Research
The synthesized 4,4'-Methylene-¹³C-dianiline is not merely an end product but also serves as a valuable isotope-labeled building block for more complex molecules. Its primary industrial application is as a precursor to Methylene Diphenyl Diisocyanate (MDI), a key component in the production of polyurethanes. wikipedia.org
By using 4,4'-Methylene-¹³C-dianiline, researchers can synthesize ¹³C-labeled MDI. This allows the ¹³C atom to be traced from the monomer into the final polyurethane polymer structure. Such labeled polymers are instrumental in studying:
Polymerization Mechanisms: Tracking the labeled carbon can provide insights into reaction kinetics and pathways.
Material Degradation: The fate of the labeled carbon can be monitored to understand how polymers break down under environmental or chemical stress.
Structural Analysis: The ¹³C label serves as a site-specific probe for solid-state NMR studies to investigate the structure and dynamics of the polymer matrix.
Strategies for Stable Isotope Introduction for Metabolic and Pharmacokinetic Tracing
Stable isotope labeling is a powerful strategy for studying the fate of chemical compounds in biological systems. acs.org Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, making them safe for in-vivo studies and simplifying handling and disposal. nih.gov 4,4'-Methylene-¹³C-dianiline is an ideal tracer for investigating the absorption, distribution, metabolism, and excretion (ADME) of MDA.
When 4,4'-Methylene-¹³C-dianiline is introduced into a biological system, its journey and transformation can be monitored with high precision. acs.orgnih.gov Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and identify metabolites in biological samples (e.g., blood, urine, tissues). nih.gov The mass spectrometer can selectively detect the molecules containing the ¹³C label, distinguishing the compound and its metabolites from the endogenous biological background. acs.org
This approach allows researchers to:
Identify metabolic pathways by detecting ¹³C-labeled metabolites. acs.org
Quantify the rate of absorption and elimination of the compound.
Determine the distribution of the compound and its byproducts in various tissues. embopress.org
Elucidate mechanisms of toxicity by identifying reactive metabolites. acs.org
Table 2: Advantages of Using 4,4'-Methylene-¹³C-dianiline in Tracing Studies
| Feature | Advantage | Application |
|---|---|---|
| Stable Isotope | Non-radioactive and safe for in-vivo use. nih.gov | Metabolic and pharmacokinetic studies in living organisms. kuleuven.be |
| High Sensitivity Detection | Mass spectrometry can detect very low levels of labeled compounds. nih.gov | Tracing compound fate even at low concentrations. |
| Low Background Noise | The natural abundance of ¹³C is low (~1.1%), so the labeled signal is distinct. youtube.com | Clear differentiation of the tracer from endogenous molecules. |
| Structural Information | The fate of a specific part of the molecule can be tracked. | Understanding which parts of the molecule are modified during metabolism. |
Advanced Analytical Techniques for Isotopic Characterization and Quantitation
Mass Spectrometry (MS) Based Methodologies for ¹³C-Labeled 4,4'-Methylenedianiline (B154101)
Mass spectrometry has become an indispensable tool in metabolomics and trace analysis due to its high sensitivity, selectivity, and ability to provide structural information. For isotopically labeled compounds, MS-based methods are particularly powerful.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for detecting and quantifying trace levels of specific compounds in complex mixtures like biological fluids (e.g., urine) and environmental samples. labcompare.comresearchgate.net The method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
In a typical workflow, the ¹³C-labeled 4,4'-methylenedianiline is first separated from other components in the sample matrix on an LC column. The separated compound then enters the mass spectrometer, where it is ionized. In the first stage of the tandem mass spectrometer, a specific parent ion corresponding to the labeled compound is selected. This parent ion is then fragmented, and a specific fragment ion (daughter ion) is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling accurate quantification at very low concentrations. researchgate.net
A validated LC-MS/MS method for quantifying 4,4'-methylenedianiline (MDA) in human urine, a complex biological matrix, highlights the technique's utility. nih.gov In this study, urine samples were processed to hydrolyze MDA metabolites back to the free diamine before extraction and analysis. The method achieved a limit of quantification (LOQ) of 2.7 nM, demonstrating its capability for trace analysis. researchgate.net The use of an isotopically labeled internal standard, such as 4,4'-Methylene-¹³C-dianiline, is crucial in such assays to correct for variations in sample preparation and potential matrix effects, ensuring high accuracy and precision. nih.govnebiolab.com
Table 1: LC-MS/MS Method Parameters for Aromatic Amine Analysis This table is interactive. Click on the headers to sort the data.
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Chromatography | Reversed-phase (e.g., C8 or C18 column) | Separation of MDA from polar matrix components | labcompare.com |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724) (often with additives like formic acid or ammonium (B1175870) acetate) | Efficient elution and separation of the analyte | labcompare.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Effective ionization of the amine groups on MDA | labcompare.com |
| MS Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification | researchgate.net |
| Limit of Quantification | Low nM range (e.g., 2.7 nM in urine) | Enables detection of trace levels relevant for exposure monitoring | researchgate.net |
High-Resolution Mass Spectrometry for Identification of Isotopically Labeled Metabolites and Transformation Products
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful technique for identifying unknown metabolites and transformation products. nih.govmdpi.com Unlike standard tandem mass spectrometers, HRMS instruments (like Orbitrap or FT-ICR) can measure the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This precision allows for the determination of the exact elemental formula of a molecule. frontiersin.org
When studying the metabolism of 4,4'-Methylene-¹³C-dianiline, HRMS can distinguish between the parent compound and its potential metabolites (e.g., hydroxylated or acetylated products) based on their precise mass differences. The presence of the ¹³C label serves as a distinct isotopic signature, making it easier to track the compound and its derivatives within a complex metabolome. nih.gov For example, a study on unlabeled 4,4'-methylenedianiline identified N-acetyl and N,N'-diacetyl metabolites in vascular smooth muscle cells using LC-ES-MS/MS. nih.gov Applying HRMS to a study with the ¹³C-labeled analog would allow for confident identification of these and other transformation products by confirming that the detected molecules contain the isotopic label. mdpi.comnih.gov
The high resolving power of HRMS is essential to differentiate ¹³C-labeled isotopologues from other naturally occurring isotopes or from metabolites with very similar masses, providing high confidence in structural assignments. nih.govmdpi.com
Selection and Validation of ¹³C/¹⁵N-Labeled Internal Standards for Quantitative Analysis
In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to all samples, calibration standards, and quality controls. bioanalysis-zone.com The IS helps to correct for variability during sample preparation and analysis, including matrix effects where other components in the sample can suppress or enhance the analyte's signal. nebiolab.com The ideal internal standard is a stable, isotopically labeled version of the analyte itself. foodriskmanagement.com
For the quantification of 4,4'-methylenedianiline, isotopically labeled versions such as 4,4'-Methylene-¹³C-dianiline or a dually labeled ¹³C/¹⁵N-MDA are the preferred choices. nih.govmedchemexpress.com These standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they behave similarly during extraction, chromatography, and ionization. However, they are distinguishable by the mass spectrometer due to their mass difference. foodriskmanagement.com
The selection process involves evaluating the stability of the labeled compound throughout the analytical procedure. nih.gov For instance, in a study quantifying MDA in urine, ¹³C¹⁵N-MDA was explicitly chosen as the internal standard after an investigation confirmed its stability during the sample hydrolysis and extraction steps. researchgate.netnih.gov Method validation, following regulatory guidelines, is essential to confirm the accuracy and precision of the quantitative assay using the selected internal standard. nih.gov This validation assesses parameters like linearity, recovery, and intra- and inter-day precision to ensure the method is reliable and robust. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. yonghuicomposite.com It is particularly useful for the structural elucidation of metabolites and for tracking metabolic pathways using isotopically labeled substrates.
¹³C-NMR Applications in Investigating Compound Transformations and Adduct Formation
¹³C-NMR spectroscopy directly observes the carbon-13 nucleus. udel.edu While the natural abundance of ¹³C is only about 1.1%, using a compound that is enriched with ¹³C, such as 4,4'-Methylene-¹³C-dianiline, dramatically enhances the signal intensity and enables more advanced experiments. nih.gov
Each unique carbon atom in a molecule produces a distinct signal in the ¹³C-NMR spectrum, with its chemical shift (position in the spectrum) being highly sensitive to its local chemical environment. hw.ac.ukthieme-connect.de When 4,4'-Methylene-¹³C-dianiline undergoes a transformation—for example, acetylation of an amine group—the chemical shifts of the nearby carbon atoms will change. By comparing the ¹³C-NMR spectrum of the parent compound with that of its metabolites, researchers can pinpoint the exact location of the chemical modification. mdpi.com For instance, the signal from the ¹³C-labeled methylene (B1212753) bridge carbon can be monitored to see if transformations occur at that site. chemicalbook.com This makes ¹³C-NMR an invaluable tool for identifying the structure of metabolic products and adducts formed when the compound binds to macromolecules. nih.gov
Table 2: Representative ¹³C-NMR Chemical Shifts for Aromatic Amines Note: Chemical shifts are relative to a standard (TMS) and can vary with solvent and other conditions. This table provides illustrative values for different carbon types.
| Carbon Type | Typical Chemical Shift Range (ppm) | Influence on Shift |
|---|---|---|
| Methylene Bridge (-CH₂-) | 35 - 45 | Attached to two aromatic rings |
| Aromatic C-N | 140 - 150 | Direct attachment to the electron-donating amino group |
| Aromatic C-H (ortho to -NH₂) | 115 - 120 | Shielded by the amino group |
| Aromatic C-H (meta to -NH₂) | 128 - 130 | Less affected by the amino group |
| Aromatic C-CH₂ (ipso) | 130 - 140 | Carbon to which the methylene bridge is attached |
Two-Dimensional NMR Techniques for Complex Biological Samples
While one-dimensional (1D) NMR spectra can be complex and show significant signal overlap in biological samples, two-dimensional (2D) NMR techniques can resolve these issues by spreading the signals across two frequency axes. nih.govresearchgate.net For studying the metabolism of ¹³C-labeled compounds, the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful. nih.gov
The ¹H-¹³C HSQC experiment generates a 2D map showing correlations between ¹³C atoms and the protons directly attached to them. hmdb.ca This allows for unambiguous assignment of signals even in a crowded spectrum. When analyzing a biological sample (like cell extracts or perfusate) containing metabolites of 4,4'-Methylene-¹³C-dianiline, the HSQC spectrum will selectively show signals only from the ¹³C-enriched molecules. nih.gov This effectively filters out the complex background from unlabeled endogenous molecules, allowing researchers to clearly identify and track the labeled metabolites. nih.gov This approach has been successfully used in ex vivo organ perfusion studies to trace the metabolic fate of ¹³C-labeled glucose, demonstrating its feasibility for tracking the biotransformation of labeled xenobiotics like 4,4'-Methylene-¹³C-dianiline. nih.gov
Validation Parameters of Analytical Methods: Linearity, Limits of Detection, Limits of Quantitation, Accuracy, and Precision
The validation of an analytical method is crucial to ensure that the obtained results are reliable and reproducible. For the quantitation of aromatic amines like 4,4'-methylenedianiline and its isotopically labeled analogs, techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are commonly employed. The validation of these methods involves assessing several key parameters.
Linearity
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations and is expressed by the coefficient of determination (R²). For methods analyzing 4,4'-methylenedianiline, excellent linearity is often achieved.
For instance, a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method developed for the quantitation of 4,4'-methylenedianiline (as a biomarker for 4,4'-methylene diphenyl diisocyanate exposure) in human urine demonstrated a dynamic range of 5 to 500 nM. sigmaaldrich.com Another study reported a linear range for a UV absorption detector from 0.03 µg/mL to 1.22 µg/mL. sigmaaldrich.com
| Analytical Method | Matrix | Linear Range | Coefficient of Determination (R²) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Urine | 5 - 500 nM | Not explicitly stated, but implied to be high | sigmaaldrich.com |
| HPLC-UV | Not specified | 0.03 - 1.22 µg/mL | Not explicitly stated, but described as linear | sigmaaldrich.com |
| HPLC-ECHD | Not specified | 0.001 - 0.12 µg/mL | Not explicitly stated, but described as linear | cdc.gov |
Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
A validated LC-MS/MS method for 4,4'-methylenedianiline in urine reported an LOD of 0.8 nM and an LOQ of 2.7 nM. sigmaaldrich.com Another method using an electrochemical detector (ECHD) determined the LOD to be 0.002 µg/mL, while a UV detector had an LOD of 0.03 µg/mL. sigmaaldrich.comcdc.gov
| Analytical Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Urine | 0.8 nM | 2.7 nM | sigmaaldrich.com |
| HPLC-UV | Not specified | 0.03 µg/mL | Not specified | sigmaaldrich.com |
| HPLC-ECHD | Not specified | 0.002 µg/mL | Not specified | cdc.gov |
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. For methods analyzing 4,4'-methylenedianiline, recoveries are generally high, indicating good accuracy. One study involving spiked filters showed recoveries ranging from 80% to 95%. cdc.gov
| Analytical Method | Matrix | Spiked Concentration | Recovery (%) | Reference |
|---|---|---|---|---|
| Not specified | Acid-impregnated filters | 0.012 - 1.2 µg per filter | 80 - 95 | cdc.gov |
Precision
Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).
The LC-MS/MS method for 4,4'-methylenedianiline in urine reported an intra-day precision of 4.33% and an inter-day precision of 4.27%. sigmaaldrich.com
| Analytical Method | Matrix | Precision Type | RSD (%) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Urine | Intra-day | 4.33 | sigmaaldrich.com |
| Inter-day | 4.27 |
Mechanistic Insights into Biotransformation and Metabolic Pathways
In Vitro Metabolic Studies of 4,4'-Methylenedianiline (B154101) Using Subcellular Fractions
In vitro studies utilizing subcellular fractions like liver microsomes are essential for isolating and identifying metabolic pathways without the complexities of a whole-organism system nih.govfrontiersin.org. Such studies have been fundamental in characterizing the initial transformations of MDA.
Investigations using rabbit liver microsomes have successfully identified several Phase I metabolites of MDA. Three primary metabolites detected were azodiphenylmethane, azoxydiphenylmethane, and 4-nitroso-4'-aminodiphenylmethane epa.govmdpi.com. The structures of these compounds were confirmed using techniques such as reversed-phase high-performance liquid chromatography-plasma spray mass spectrometry and fast atom bombardment tandem mass spectrometry epa.gov.
Phase II metabolism of MDA predominantly involves N-acetylation. This pathway results in the formation of N-acetyl-4,4'-methylenedianiline (monoacetyl MDA or MAMDA) and N,N'-diacetyl-4,4'-methylenedianiline (diacetyl MDA or DAMDA) nih.govnih.gov. These acetylated metabolites are significant, as N-acetyl MDA is a major urinary metabolite in humans, indicating that acetylation is a primary route of metabolism youtube.comrsc.org. In some studies, monoacetylated MDA accounted for over 50% of the total MDA found in urine samples rsc.org. The N-acetylation of MDA is catalyzed by the enzymes N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2), with NAT2 showing a higher affinity for the compound nih.gov.
| Metabolite Name | Metabolic Phase | Key Findings | Source |
|---|---|---|---|
| Azodiphenylmethane | Phase I | Identified in rabbit liver microsomal incubations. Formed enzymatically. | epa.govmdpi.com |
| Azoxydiphenylmethane | Phase I | Identified in rabbit liver microsomal incubations. Formed enzymatically. | epa.govmdpi.com |
| 4-nitroso-4'-aminodiphenylmethane | Phase I | Identified in rabbit liver microsomal incubations. May be formed non-enzymatically. | epa.govmdpi.com |
| N-acetyl-4,4'-methylenedianiline (MAMDA) | Phase II | A major urinary metabolite in humans. Catalyzed by NAT1 and NAT2. | nih.govyoutube.comrsc.org |
| N,N'-diacetyl-4,4'-methylenedianiline (DAMDA) | Phase II | Identified as a urinary metabolite. Catalyzed by NAT1 and NAT2. | nih.govrsc.org |
Metabolic transformations of MDA involve both enzymatic and non-enzymatic processes. In vitro studies have shown that the formation of azodiphenylmethane and azoxydiphenylmethane is an enzymatic process, likely mediated by microsomal enzymes epa.gov. Conversely, the 4-nitroso-4'-aminodiphenylmethane metabolite may be formed through a non-enzymatic pathway epa.gov. The N-acetylation of MDA to its mono- and di-acetylated forms is a well-defined enzymatic process catalyzed by NAT1 and NAT2 enzymes nih.gov. The rate of this acetylation can vary among individuals due to genetic polymorphisms in the NAT2 gene, which categorizes people into rapid, intermediate, and slow acetylator phenotypes nih.gov. Additionally, enzymes like soybean peroxidase can catalyze the oxidative polymerization of MDA in the presence of hydrogen peroxide nih.gov.
In Vivo Metabolic Fate of 4,4'-Methylenedianiline and Isotopic Tracers in Animal Models
Isotopic tracers, particularly those labeled with Carbon-14 (¹⁴C), have been invaluable in determining the metabolic fate of MDA in animal models. These studies provide a comprehensive view of how the compound is absorbed, distributed, metabolized, and excreted. A physiologically based pharmacokinetic (PBPK) model has been developed and calibrated using data from studies on rats administered ¹⁴C-MDA intravenously to estimate its ADME properties nih.gov.
In vivo studies confirm that N-acetylation is a major metabolic pathway for MDA. In rats, metabolites found in urine include both mono- and diacetyl MDA nih.gov. The primary metabolite identified in rat urine is N,N'-diacetyl-4,4'-diamino-benzhydrol nih.gov.
Beyond simple conjugation, MDA and its metabolites can form adducts with cellular macromolecules. The formation of DNA adducts in the liver has been observed in rats administered MDA, which is a critical mechanism of its genotoxicity cdc.gov. Another significant finding is the formation of hemoglobin adducts. Both MDA and N-acetyl-MDA have been detected bound to hemoglobin in workers occupationally exposed to MDA, serving as a biomarker for exposure wikipedia.org.
Studies using ¹⁴C-labeled MDA have detailed its kinetic profile in various animal models. Following intravenous injection in rats, radioactivity is widely distributed. After 6 hours, the highest concentration of radioactivity was found in the gastrointestinal tract (24% of the dose), followed by the liver (9.5%), skin (3.2%), and blood (2.8%) cdc.gov.
The excretion pathways differ significantly between species. After an intravenous dose, rats eliminated 67% of the radioactivity in urine and 31% in feces over 96 hours. In contrast, guinea pigs excreted 35% in urine and 57% in feces epa.gov. Monkeys showed the highest urinary excretion, with 83% of the dose eliminated in urine and only 9% in feces epa.gov.
Dermal absorption studies with ¹⁴C-MDA also show species-specific differences in excretion. In rats with continuous dermal application, 43% of the dose was recovered in urine and 10% in feces over 96 hours epa.gov. In guinea pigs under similar conditions, 10% was excreted in urine and 18% in feces epa.gov.
| Animal Model | Route of Administration | Timeframe | % of Dose in Urine | % of Dose in Feces | Source |
|---|---|---|---|---|---|
| Rat | Intravenous | 96 hours | 67% | 31% | epa.gov |
| Guinea Pig | Intravenous | 96 hours | 35% | 57% | epa.gov |
| Monkey | Intravenous | 96 hours | 83% | 9% | epa.gov |
| Rat | Dermal | 96 hours | 43% | 10% | epa.gov |
| Guinea Pig | Dermal | 96 hours | 10% | 18% | epa.gov |
Application of Metabolic Flux Analysis (MFA) with ¹³C-Labeling to Understand Biochemical Pathways
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system creative-proteomics.com. The most reliable method for determining these intracellular fluxes is ¹³C-Metabolic Flux Analysis (¹³C-MFA) nih.gov. This approach involves introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, into a cell culture. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites nih.gov.
By measuring the distribution of these isotopic labels in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can trace the flow of carbon through the metabolic network creative-proteomics.com. This labeling pattern is highly sensitive to the relative pathway fluxes. Mathematical models are then used to analyze these patterns and accurately calculate the flux through each reaction in the central metabolism.
¹³C-MFA provides a detailed, quantitative snapshot of cellular metabolism, which is more indicative of the physiological state than transcriptomic or proteomic data alone nih.gov. This technique has broad applications, including identifying bottlenecks in biosynthetic pathways for metabolic engineering, understanding cellular responses to genetic or environmental changes, and studying the metabolism of various organisms from bacteria to mammalian cells nih.govcreative-proteomics.com.
While ¹³C-MFA is a key tool for elucidating complex biochemical pathways, a specific application of this technique to the study of 4,4'-methylenedianiline's metabolic pathways was not identified in a review of the available scientific literature.
Environmental Behavior and Transformation Mechanisms
Environmental Distribution and Compartmentalization Dynamics of 4,4'-Methylenedianiline (B154101)
When released into the environment, 4,4'-Methylenedianiline primarily partitions into water, soil, and sediment. nih.govresearchgate.net Due to its low vapor pressure and short atmospheric half-life, its presence in the air is of little significance, making it non-critical for long-range transport. nih.govresearchgate.net
4,4'-Methylenedianiline released into the environment will predominantly be found in soil and water. cdc.gov In aquatic systems, due to its tendency to bind with humic substances, it will partition from the water column to sediment and suspended solids. cdc.gov Similarly, in terrestrial environments, it is expected to be found in the soil. cdc.gov Its strong binding to soil components limits its mobility and potential for leaching into groundwater in most soil types. cdc.gov
The adsorption of 4,4'-Methylenedianiline in soil is a complex process primarily governed by its interaction with soil organic matter. researchgate.netoup.comnih.gov Research has identified a two-step mechanism characteristic of aromatic amines. researchgate.netoup.com This process consists of:
A rapid physical equilibrium between the MDA in the aqueous phase and the soil organic matter. researchgate.netoup.com
A slower chemical reaction where the adsorbed MDA forms covalent bonds with reactive sites within the soil organic matter. researchgate.netoup.com
At the low concentrations expected in the environment, this adsorption process occurs almost exclusively in the organic fraction of the soil, with negligible interaction with the mineral fraction through ion exchange. researchgate.netoup.comnih.gov Physical adsorption is influenced by the soil's pH, increasing as the pH decreases due to the protonation state of MDA. researchgate.netoup.com Over time, the chemical reaction component leads to the formation of non-extractable residues (NER), where the compound becomes irreversibly bound to the soil matrix. nih.gov One study found that after seven days, 83% to 89% of the adsorbed MDA was no longer extractable, indicating it was covalently bound. oup.com
Studies on the adsorption kinetics and isotherms of 4,4'-Methylenedianiline have been conducted on various soil types to model its environmental behavior. researchgate.netoup.com
Adsorption Kinetics: The rate of adsorption has been effectively described by the pseudo-second-order kinetic model. researchgate.net This model suggests that the adsorption process reaches equilibrium, with one study noting this occurs within 24 hours. researchgate.net
Adsorption Isotherms: To describe the relationship between the concentration of MDA in the solution and the amount adsorbed onto the soil at equilibrium, isotherm models are used. The Freundlich model has been shown to fit the isotherm data for MDA well, indicating that the adsorption capacity is positively correlated with the organic carbon content and specific surface area of the soil. researchgate.netmdpi.com The Langmuir model is also applicable. mdpi.com
Due to the ongoing chemical reaction, the organic carbon-normalized partition coefficient (Koc) is not constant but increases over time. researchgate.netoup.com It has been demonstrated that at steady-state conditions, log Koc values can be expected to be greater than 3.5 for most soils. researchgate.netoup.comnih.gov
| Parameter | Finding | Source |
|---|---|---|
| Kinetic Model Fit | Pseudo-second-order model provides a good fit for adsorption kinetics. | researchgate.net |
| Isotherm Model Fit | The Freundlich model effectively describes the adsorption isotherm. | researchgate.net |
| Key Influencing Factor | Adsorption capacity is significantly correlated with soil organic carbon content. | researchgate.net |
| Log Koc Trend | Increases over time, reaching values > 3.5 at steady-state. | researchgate.netoup.comnih.gov |
Biodegradation Pathways and Rates in Environmental Matrices
Biodegradation is a primary degradation pathway for 4,4'-Methylenedianiline in soil and water. cdc.gov However, the efficiency and rate of this process are highly dependent on environmental conditions and the microbial populations present. nih.govresearchgate.net
Under aerobic conditions , 4,4'-Methylenedianiline can be biodegraded. cdc.gov Studies have shown that the process can begin immediately after the compound is introduced to aerobic soil, with the evolution of ¹⁴CO₂ from ¹⁴C-labeled MDA. acs.orgacs.org In soil, an initial phase of rapid mineralization is often observed, which then slows down as the competing process of chemical adsorption and binding to organic matter occurs. nih.govresearchgate.net The estimated half-life for aerobic biodegradation in soil and surface water is between 1 and 7 days. cdc.gov In groundwater, the estimated half-life is slightly longer, at 2 to 14 days. cdc.gov
Under anaerobic conditions , the degradation of 4,4'-Methylenedianiline is significantly slower, and mineralization is poor. nih.govresearchgate.net In one study under methanogenic (anaerobic) conditions, no significant recovery of ¹⁴CH₄ or ¹⁴CO₂ was observed from labeled MDA after 71 days of incubation. acs.org The estimated half-life for biodegradation under anaerobic conditions in soil and sediment is predicted to be between 4 and 28 days, suggesting the compound will persist longer in oxygen-depleted environments. cdc.gov
| Environment | Condition | Estimated Half-Life | Source |
|---|---|---|---|
| Surface Water | Aerobic | 1 - 7 days | cdc.gov |
| Surface Water | Anaerobic | 4 - 28 days | cdc.gov |
| Groundwater | Aerobic | 2 - 14 days | cdc.gov |
| Soil | Aerobic | 1 - 7 days | cdc.gov |
| Soil/Sediment | Anaerobic | 4 - 28 days | cdc.gov |
The history and composition of the microbial inoculum play a critical role in the biodegradation of 4,4'-Methylenedianiline. nih.govresearchgate.net Biodegradation data in the literature is varied; some standard tests show the compound is not readily biodegradable, while others indicate that it is, particularly when a pre-adapted microbial community is used. nih.govresearchgate.net
For instance, one study found that MDA was not biodegradable over 87 days with activated sludge alone. cdc.gov However, when the sludge was adapted with aniline (B41778) and 4,4'-methylenedianiline, biodegradation occurred. cdc.gov The rate of degradation was found to be maximal when the adaptation period exceeded 200 days, demonstrating that the process is a co-metabolic one. cdc.gov In this adapted system, an initial MDA concentration of 12.7 mg/L was reduced to undetectable levels within 8 days. cdc.gov This highlights that the presence of specific microbial communities, acclimated to MDA or structurally similar compounds, is crucial for efficient degradation in both natural and engineered systems. nih.govresearchgate.netnih.gov
Formation of Environmentally Persistent Transformation Products and Covalent Binding
When released into the environment, 4,4'-Methylene-13C-dianiline readily partitions to soil and sediment compartments. nih.govresearchgate.net Its subsequent transformation is heavily influenced by its tendency to form stable, bound residues with components of the organic matter in these environments.
Primary aromatic amines, including this compound, are known to bind covalently and irreversibly to humic substances found in soil and aquatic systems. cdc.gov This process, known as irreversible chemisorption, is a critical mechanism dictating the compound's fate. nih.gov The binding occurs between the amine groups of the dianiline molecule and reactive functional groups within the humic acid structure, such as quinones. mdpi.com
This chemical reaction leads to the formation of non-extractable residues (NER), where the dianiline molecule becomes an integral part of the soil organic matter matrix. nih.gov Studies have shown that a significant portion of MDA applied to soil becomes non-extractable within a short period. For instance, after seven days in one study, 83% to 89% of the adsorbed MDA could no longer be extracted with organic solvents, indicating it was covalently bound. researchgate.net This strong binding significantly reduces the concentration of the free compound in the soil pore water. nih.gov
The process involves a two-step mechanism: an initial physical adsorption to the soil organic matter, followed by a chemical reaction that forms the covalent bond. nih.gov This chemisorption is a dominant process unless the soil or sediment environment is highly reduced. nih.govresearchgate.netresearchgate.net
The formation of covalent bonds with soil organic matter has profound implications for the environmental persistence of this compound residues. Once bound, the degradation of these residues slows considerably. nih.govresearchgate.net The mineralization rate of the covalently bound dianiline becomes comparable to the slow turnover rate of the natural soil organic matter itself, which is estimated to be around 10⁻³ per day. researchgate.netoup.com This effectively immobilizes the compound, making it persist in the soil matrix for long periods.
While the parent compound is sequestered, this binding reduces its bioavailability to microorganisms and plants. nih.gov The strong adsorption to soil organic matter retards mobility and leaching into groundwater. cdc.gov Although the bound residues are persistent, studies indicate that the parent compound, MDA, is not bioaccumulative. nih.govresearchgate.net The reaction products, being incorporated into the large, insoluble humic structure, are also expected to have low bioavailability and therefore a low potential for bioaccumulation in the food chain. However, the identification of specific microbial metabolites of MDA requires further research. nih.govresearchgate.net
Homogeneous Hydrolysis and Photolysis in Aqueous Environments
In aquatic environments, the abiotic degradation of this compound through hydrolysis and photolysis is generally limited.
Aromatic amines are typically resistant to hydrolysis, and this pathway is not considered an important fate process for this compound in water. cdc.govoup.com
Data on Environmental Fate Processes
| Environmental Process | Medium | Finding | Significance |
| Chemisorption | Soil / Sediment | Covalently and irreversibly binds to humic matter. nih.govcdc.gov | Dominant fate process; leads to the formation of persistent, non-extractable residues (NER). nih.govresearchgate.net |
| Persistence | Soil / Sediment | Bound residues degrade at a rate similar to soil organic matter itself. researchgate.netoup.com | High persistence of residues in the soil matrix. |
| Bioaccumulation | Biota | The parent compound is not considered bioaccumulative. nih.govresearchgate.net | Low risk of accumulation in the food chain. |
| Hydrolysis | Water | Aromatic amines are generally resistant to hydrolysis. cdc.govoup.com | Not a significant degradation pathway. |
| Photolysis | Water | Possible in sunlit surface waters, but limited by strong adsorption to sediment. cdc.gov | Minor degradation pathway in most natural aquatic environments. |
Toxicological and Genotoxicological Investigations of 4,4 Methylenedianiline
This article focuses on the toxicological and genotoxicological profile of 4,4'-methylenedianiline (B154101) (MDA), the parent compound of the isotopically labeled 4,4'-Methylene-13C-dianiline. The biological and toxicological properties are determined by the MDA molecule.
Future Directions and Emerging Research Areas
Development of Novel and Cost-Effective Isotopic Labeling Strategies for Complex Chemical Compounds
The synthesis of isotopically labeled compounds is often a major bottleneck in research due to high costs and complex procedures. The development of novel labeling strategies is focused on improving efficiency, reducing costs, and allowing for the labeling of more complex molecules at later stages of synthesis. musechem.com
Flow Chemistry: The use of flow synthesis offers numerous advantages over traditional batch chemistry, including precise control over reaction parameters like temperature and time, improved mixing, and enhanced safety. x-chemrx.com These benefits are being leveraged for isotope labeling, allowing for more efficient and higher-yielding reactions. This method is particularly applicable for introducing labels via direct hydrogen isotopic exchange or for reactions using gaseous reagents like ¹³CO₂. x-chemrx.com
Deconstruction-Reconstruction Strategies: This innovative method involves breaking down a part of the target molecule and then rebuilding it using isotopically enriched precursors. For instance, a strategy for pyrimidines involves deconstructing the ring into a vinamidinium salt and then reconstructing it with deuterium, ¹³C, and ¹⁵N-enriched amidines. acs.org This approach achieves high isotopic enrichment and is applicable to complex, drug-like derivatives, offering a potential pathway for labeling aromatic amines. acs.org
Cost-Effective Protocols: Research continues into making isotopic labeling more affordable. One protocol for proteins expressed in E. coli involves initially growing the cells in a natural abundance medium and only introducing the expensive labeled nutrients during the later stages of growth and protein expression. nih.govscispace.com This method significantly increases the yield of labeled protein per gram of labeled nutrient, demonstrating a principle that could be adapted for the synthesis of other complex labeled compounds. scispace.com
Comparison of Modern Isotopic Labeling Strategies
| Strategy | Principle | Key Advantages | Reference |
|---|---|---|---|
| Late-Stage Functionalization | Introduction of isotopes at or near the end of the synthetic sequence. | Cost-effective, reduces labeled waste, suitable for complex molecules. | musechem.comnih.gov |
| Flow Chemistry | Performing labeling reactions in a continuous flow system rather than a batch reactor. | Precise reaction control, enhanced safety, improved yield and efficiency. | x-chemrx.com |
| Deconstruction-Reconstruction | Breaking a molecular scaffold and rebuilding it with labeled precursors. | Achieves very high isotopic enrichment across various substitution patterns. | acs.org |
| Mechanochemistry | Using mechanical force (milling) to drive chemical reactions for enrichment. | Fast, consumes minimal amounts of costly labeled water, high enrichment levels. | chemrxiv.org |
Advanced Computational Modeling and Simulation for Environmental Fate and Toxicokinetics of Isotope-Labeled Compounds
Computational models are indispensable tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemicals, as well as their persistence and transformation in the environment. For isotope-labeled compounds like 4,4'-Methylene-13C-dianiline, these models help trace the molecule and its metabolites, providing a deeper understanding of its biological and environmental impact.
Physiologically-Based Toxicokinetic (PBTK) Modeling: PBTK models are mathematical representations that simulate the ADME processes of a substance in the body. epa.gov These models divide the body into compartments representing real physiological organs and tissues, allowing for the prediction of internal dose concentrations from external exposure data. epa.govnih.gov A PBTK model has been developed for 4,4'-methylenedianiline (B154101) (MDA), the non-labeled parent compound of this compound. nih.gov This model, calibrated with data from animal studies, successfully estimated the absorption, distribution, metabolism, and excretion of MDA. nih.gov The use of ¹³C-labeled MDA would allow for more precise validation and refinement of such models by enabling researchers to accurately track the parent compound and its metabolites in various tissues. nih.govresearchgate.net
Environmental Fate Modeling: These models integrate information about a chemical's properties, its emission sources, and the characteristics of the environment to predict its distribution and concentration in compartments such as air, water, and soil. Isotope labeling is crucial for these studies, as it allows for an accurate mass balance and the identification of transformation pathways and degradation products. battelle.org Using this compound in environmental fate studies can help elucidate its degradation mechanisms, bioavailability, and the potential for forming non-extractable residues in soil and sediment. Compound-Specific Isotope Analysis (CSIA) is a powerful technique in this area, using the isotopic ratios of pollutants to trace their sources and degradation pathways in the environment. nih.gov
Applications of Computational Models in Isotope-Labeled Compound Research
| Model Type | Focus Area | Application for this compound | Reference |
|---|---|---|---|
| Physiologically-Based Toxicokinetic (PBTK/PBPK) | Biological Systems (ADME) | Predicts internal concentrations in specific organs and tissues, traces metabolic pathways, and links external exposure to internal dose. | epa.govnih.gov |
| Environmental Fate Models | Environmental Compartments | Simulates the distribution, transformation, and degradation in soil, water, and air; helps identify degradation products and assess persistence. | |
| In Vitro-In Vivo Extrapolation (IVIVE) | Bridging Lab Data and Whole-Organism Effects | Uses data from cell-based assays to parameterize PBTK models, reducing the need for extensive animal testing. | epa.gov |
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) with Isotopic Tracing in Mechanistic Toxicology
Mechanistic toxicology seeks to understand how a chemical exerts its toxic effects at the molecular level. Integrating multi-omics data with isotopic tracing provides a powerful, system-wide view of a toxicant's impact. researchgate.net This approach moves beyond observing overt toxicity to identifying the specific cellular pathways that are disrupted. ufz.de
The Role of 'Omics':
Proteomics involves the large-scale study of proteins, identifying which proteins are present in a cell or tissue and quantifying changes in their expression in response to a toxicant. researchgate.net
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov It provides a direct snapshot of cellular activity and physiological status. mdpi.com
When a cell or organism is exposed to an isotopically labeled compound like this compound, the ¹³C label acts as a tracer. This allows researchers to follow the compound's journey and see how it and its metabolites interact with and alter the proteome and metabolome. nih.gov This integration can reveal the specific enzymes (proteins) that metabolize the compound and the resulting changes in endogenous metabolite levels, thereby pinpointing the affected biochemical pathways. nih.govtaylorfrancis.com
For example, studies integrating proteomics and metabolomics have been used to investigate the metabolic changes related to occupational exposure to potentially toxic elements and to understand the toxicity of various environmental contaminants in aquatic life. nih.govtaylorfrancis.com The combination of these technologies can significantly improve the confidence in detecting a pathway's response to a toxicant compared to any single-omics approach alone. researchgate.netufz.de
Multi-Omics in Mechanistic Toxicology
| Omics Field | Object of Study | Contribution to Mechanistic Toxicology | Reference |
|---|---|---|---|
| Proteomics | The complete set of proteins expressed by an organism or cell. | Identifies protein biomarkers of exposure and effect; reveals changes in enzyme levels and cellular machinery. | researchgate.net |
| Metabolomics | The complete set of small-molecule metabolites. | Provides a functional readout of cellular status; identifies disruptions in biochemical pathways (e.g., amino acid, lipid metabolism). | nih.govmdpi.com |
| Transcriptomics | The complete set of RNA transcripts (gene expression). | Shows which genes are turned on or off in response to a toxicant, providing insight into the initial cellular response. | mdpi.com |
| Multi-Omics Integration | Combined analysis of data from two or more omics layers. | Provides a holistic view of toxicological perturbations, connecting gene expression changes to protein function and metabolic output. | researchgate.netufz.de |
Sustainable Synthesis Routes and Environmental Remediation Approaches for Aromatic Amine Contamination
Aromatic amines are important industrial chemicals, but their production and release can pose significant environmental and health risks. researchgate.net Research is therefore focused on developing greener synthesis methods and more effective remediation technologies for this class of compounds.
Sustainable Synthesis Routes: Traditional methods for synthesizing amines often have low atom economy and rely on harsh reagents or expensive catalysts. Emerging "green" chemistry approaches aim to overcome these limitations.
Biocatalysis: The use of enzymes, such as transaminases and reductive aminases, offers a highly selective and sustainable method for amine synthesis under mild conditions. researchgate.net
Green Solvents: Deep Eutectic Solvents (DESs) are being explored as environmentally benign alternatives to traditional organic solvents in metal-catalyzed amine synthesis reactions. mdpi.com
Continuous Flow Reactors: As mentioned in the context of isotopic labeling, 3D-printed continuous-flow reactors can enhance the sustainability and efficiency of converting nitroaromatic compounds into valuable aromatic amines. mdpi.com
Environmental Remediation: Aromatic amine contamination of soil and water is a serious environmental concern. researchgate.net Various methods are being investigated for their degradation and removal. dntb.gov.ua
Biodegradation: Microbial-mediated attenuation of toxic aromatic pollutants has great potential for restoring contaminated environments in an ecologically acceptable manner. nih.gov
Advanced Oxidation Processes (AOPs): Techniques such as photocatalysis, sonochemical degradation, and ozonation are being studied for their ability to break down persistent aromatic amines in wastewater. dntb.gov.ua
Thermal Reclaiming: This process can remove degradation products and impurities from amine solutions used in industrial processes, such as carbon capture systems, although it is less efficient at recovering the amine itself compared to other methods like ion-exchange. sepa.org.uk
Approaches to Sustainable Amine Chemistry and Remediation
| Area | Approach | Description | Reference |
|---|---|---|---|
| Sustainable Synthesis | Biocatalysis | Utilizes enzymes for high regio- and stereoselectivity in amine synthesis under mild conditions. | researchgate.net |
| Deep Eutectic Solvents (DESs) | Employing biodegradable and low-toxicity solvents to replace traditional volatile organic compounds. | mdpi.com | |
| Flow Chemistry | Using continuous-flow systems to improve reaction efficiency, safety, and sustainability. | mdpi.com | |
| Environmental Remediation | Biodegradation | Leveraging microorganisms to break down aromatic amine pollutants in soil and water. | nih.gov |
| Photocatalysis | Using light and a catalyst to generate reactive oxygen species that degrade contaminants. | dntb.gov.ua | |
| Sonochemical Processes | Applying ultrasound to induce cavitation, which leads to the chemical decomposition of pollutants. | dntb.gov.ua |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 4,4'-Methylene-¹³C-dianiline in biological samples, and how do they address thermal instability?
- Methodology : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques. To mitigate thermal degradation during sample preparation, avoid evaporative steps and use derivatization agents like trifluoroacetic anhydride to stabilize the compound. Hydrolysis of urine samples should be performed under controlled conditions to preserve analyte integrity .
- Key Considerations : Derivatization is critical for GC analysis to reduce amine reactivity and improve chromatographic resolution. HPLC avoids derivatization but requires UV or electrochemical detection for sensitivity .
Q. How should environmental samples (e.g., air, water) be analyzed for 4,4'-Methylene-¹³C-dianiline contamination?
- Methodology : Use HPLC/UV or GC/thermionic detection for environmental matrices. Derivatization (e.g., with pentafluoropropionic anhydride) is often necessary to reduce column reactivity in HPLC. For air samples, collect particulate matter on filters and analyze using validated EPA/NIOSH protocols .
- Detection Limits : Sensitivity can reach sub-ppb levels with optimized extraction and cleanup steps, though field conditions may require adjustments .
Q. What precautions are essential for handling 4,4'-Methylene-¹³C-dianiline in laboratory settings?
- Safety Protocols : Use personal protective equipment (PPE) to prevent dermal exposure, the primary route of toxicity. Store samples at low temperatures to avoid thermal degradation. Work under fume hoods to minimize inhalation risks .
- Waste Management : Follow CERCLA guidelines for disposal, as the compound is classified as hazardous due to liver toxicity and potential carcinogenicity .
Q. How does isotopic labeling (¹³C) influence the characterization of 4,4'-Methylene-dianiline in metabolic studies?
- Applications : The ¹³C label enables precise tracking of metabolites via mass spectrometry, improving quantification in pharmacokinetic studies. It also aids in distinguishing parent compounds from degradation products in environmental fate studies .
- Analytical Validation : Ensure isotopic purity (>98%) via NMR or high-resolution MS to avoid interference in tracer experiments .
Q. What are the known environmental fate mechanisms of 4,4'-Methylene-dianiline?
- Partitioning : In air, it binds to particulates and deposits via wet/dry deposition. In water, it adsorbs to sediments due to low solubility (0.1–1 mg/L) and is biodegraded by microbial communities under aerobic conditions .
- Persistence : Half-life in soil ranges from weeks to months, depending on microbial activity and redox conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in environmental exposure data for 4,4'-Methylene-dianiline?
- Case Study : EPA monitoring near industrial sites found no detectable levels despite prior modeling predictions . To address this, validate sampling protocols (e.g., use composite samples over extended periods) and consider localized factors like wind dispersion or microbial degradation .
- Data Gaps : Prioritize field studies to quantify air-water exchange coefficients and sediment partitioning rates .
Q. What experimental designs are optimal for studying the hepatotoxicity of 4,4'-Methylene-dianiline metabolites?
- In Vitro Models : Use primary hepatocytes or HepG2 cells exposed to synthesized metabolites (e.g., acetylated or hydroxylated derivatives). Monitor cytotoxicity via ALT/AST release and glutathione depletion .
- In Vivo Models : Administer ¹³C-labeled compound to rats and analyze liver tissue via LC-MS/MS to correlate metabolite profiles with histopathological changes .
Q. How can researchers address the lack of consensus on metabolite toxicity in human risk assessments?
- Strategies : Conduct comparative toxicity assays using in vitro systems (e.g., CYP450-expressing cell lines) to identify reactive metabolites. Pair with epidemiological data from occupational exposures to establish dose-response relationships .
- Challenges : Metabolites like N-acetyl-4,4'-Methylene-dianiline may exhibit higher bioavailability than the parent compound, requiring adjusted pharmacokinetic models .
Q. What advanced techniques improve detection limits for 4,4'-Methylene-dianiline in complex matrices?
- Innovations : Couple HPLC with tandem mass spectrometry (HPLC-MS/MS) using multiple reaction monitoring (MRM) for enhanced specificity. For trace analysis in biological fluids, employ solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs) .
- Validation : Cross-validate results with isotope dilution methods using ¹³C-labeled internal standards to correct for matrix effects .
Q. How should longitudinal studies be designed to assess chronic exposure impacts of 4,4'-Methylene-dianiline?
- Cohort Design : Monitor occupationally exposed workers via biannual serum/urine analysis for metabolites. Include biomarkers of liver function (e.g., γ-glutamyl transferase) and genotoxicity (e.g., comet assay) .
- Statistical Considerations : Use mixed-effects models to account for individual variability in metabolic rates and confounding factors (e.g., alcohol use) .
Research Priorities
Mechanistic Toxicology : Elucidate the role of metabolites in hepatotoxicity using ¹³C-labeled tracers .
Environmental Monitoring : Develop standardized protocols for detecting ultra-trace levels in heterogeneous matrices .
Longitudinal Health Studies : Establish biomarkers for early detection of liver damage in exposed populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
